Isoeleutherin

Description

Overview of Naphthoquinone Compounds in Natural Product Chemistry

Naphthoquinones are a class of naturally occurring compounds that have attracted considerable interest in the field of natural product chemistry. numberanalytics.com These compounds are characterized by a naphthalene (B1677914) ring system fused to a quinone moiety. numberanalytics.com This core structure is responsible for their chemical reactivity and diverse biological properties. numberanalytics.com Naphthoquinones are widely distributed in nature, being found in various plants, fungi, and bacteria. numberanalytics.com

Historically, these compounds have been utilized in traditional medicine for their antimicrobial, anti-inflammatory, and anticancer activities. numberanalytics.com A well-known example of a naphthoquinone is Vitamin K, a derivative of 1,4-naphthoquinone (B94277) that is essential for blood coagulation and bone health. numberanalytics.com Other notable natural naphthoquinones include juglone, lapachol, and lawsone. redalyc.orgwikipedia.orgresearchgate.net The broad spectrum of biological activities exhibited by naphthoquinones has made them a focal point of research for the development of new therapeutic agents. redalyc.org

Academic Significance of Isoeleutherin Research

This compound is a specific type of naphthoquinone that has garnered significant attention from the scientific community. mdpi.comnih.gov It is a major chemical constituent isolated from the bulbs of plants such as Eleutherine plicata Herb. nih.govfrontiersin.org Research into this compound is driven by its promising biological activities, which include antibacterial, antimalarial, and immunomodulatory effects. mdpi.comnih.govnih.gov

The academic significance of this compound lies in understanding the structure-activity relationships of naphthoquinones. mdpi.comnih.gov The distinct stereochemistry of this compound, particularly the configuration of the methyl group on the pyran ring, is thought to be a key determinant of its biological function. mdpi.com Furthermore, studies on this compound contribute to the broader understanding of how natural products can be utilized as scaffolds for the development of new drugs. nih.govfrontiersin.org Its potential to modulate immune responses and act as an anticancer agent makes it a valuable subject for ongoing research. nih.govnih.govfrontiersin.org

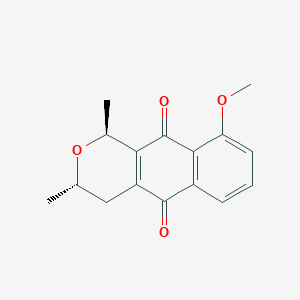

Structure

3D Structure

Properties

IUPAC Name |

(1S,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJIIJBMBCZPSW-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078723-14-4, 64869-74-5 | |

| Record name | Isoeleutherin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1078723144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOELEUTHERIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LZK6NO39X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOELEUTHERIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059QL9S53Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Ethnobotanical Context of Isoeleutherin

Botanical Sources of Isoeleutherin

This compound is primarily isolated from the bulbs of several species within the Iridaceae family. These plants are often characterized by their bulbous root structures, which serve as the primary reservoir for this and other bioactive compounds.

Eleutherine bulbosa (Mill.) Urb., a medicinal plant native to the Amazon region, is a significant source of this compound. cumbria.ac.uknih.gov Phytochemical analyses have consistently identified this compound alongside other related compounds like eleutherin (B1217887) and eleutherinol in the bulbs of this plant. cumbria.ac.uktandfonline.commdpi.com High-performance liquid chromatography-mass spectrometry (HPLC-MS) has confirmed the major presence of this compound in bulb extracts. cumbria.ac.uk The plant is known locally in Brazil as "marupazinho". cumbria.ac.uknih.gov The bulbs of E. bulbosa have been a subject of various studies due to their rich composition of naphthalene (B1677914), anthraquinone, and naphthoquinone derivatives. mdpi.com

Eleutherine plicata Herb. is another well-documented botanical source of this compound. mdpi.comfrontiersin.org This species is widely utilized in Amazonian folk medicine. frontiersin.org The primary chemical constituents of E. plicata are naphthoquinones, with this compound, eleutherin, and eleutherol (B1195583) being the most prominent compounds isolated from its bulbs. frontiersin.org Fractionation of the ethanolic extract of E. plicata bulbs has led to the successful isolation and identification of this compound. mdpi.com

This compound has been isolated from the bulbs of Eleutherine americana MERR. et HEYNE. unc.edunih.gov Chemical investigations of this plant have revealed the presence of several constituents, including this compound, which was identified alongside eleutherin and other compounds. nih.govresearchgate.net An analytical method using RP-HPLC has been developed for the simultaneous determination of this compound, eleutherin, and eleutherol in this species, highlighting its significance as a source of these compounds. ingentaconnect.com

Cipura paludosa Aubl., a plant found in the northern region of Brazil, also contains this compound in its bulbs. inpa.gov.brresearchgate.net Phytochemical studies have identified a mixture of naphthoquinones, including eleutherin and this compound, in this plant. inpa.gov.br Further analysis of the acetonic fraction of the bulbs led to the isolation of this compound, along with eleutherin and hongconin. inpa.gov.br The presence of these compounds has prompted research into the plant's pharmacological potential. tandfonline.comnih.govnih.gov

Eleutherine americana (Iridaceae)

Traditional Medicinal Uses and Ethnopharmacological Relevance

The plants containing this compound have a long history of use in traditional medicine, particularly in the Amazon region. This ethnobotanical context provides the foundation for modern scientific investigation into the compound's properties.

In the Amazon, plants of the Eleutherine and Cipura genera are integral to traditional healing practices. Eleutherine plicata, for instance, is used in Amazonian folk medicine to treat a variety of ailments, including amoebiasis, liver diseases, parasitic infections, and hemorrhages. frontiersin.org The bulbs of Eleutherine bulbosa are traditionally used in the form of tea or consumed raw in salads for conditions such as hypertension, diabetes, gastrointestinal problems, and breast cancer. cumbria.ac.uknih.gov Similarly, Cipura paludosa is used in traditional medicine to manage inflammation, infections, and pain. inpa.gov.brtandfonline.com The traditional knowledge surrounding these plants, passed down through generations, points to the perceived therapeutic value of their chemical constituents, including this compound. oliberal.com The use of these plants in folk phototherapy in the Amazonian region has been noted, with Eleutherine plicata being a candidate for inclusion in the Herbal Medicines Form published by the Brazilian Health Regulatory Agency (Anvisa) and the Brazilian Pharmacopoeia. oliberal.com

Data Tables

Table 1: Botanical Sources of this compound

| Botanical Name | Family | Plant Part |

| Eleutherine bulbosa (Mill.) Urb. | Iridaceae | Bulb |

| Eleutherine plicata Herb. | Iridaceae | Bulb |

| Eleutherine americana MERR. et HEYNE | Iridaceae | Bulb |

| Cipura paludosa Aubl. | Iridaceae | Bulb |

Traditional Applications in Indigenous Healing Systems

The compound this compound is a significant naphthoquinone found primarily in plants of the Eleutherine genus, which are utilized extensively in traditional healing practices across various indigenous cultures. The ethnobotanical importance of these plants is deeply rooted in the empirical knowledge of communities, particularly in South America, Southeast Asia, and China. The bulbs of these plants, which are rich in this compound and related compounds, are the most common part used for medicinal preparations.

In the Amazon region, plants such as Eleutherine plicata and Eleutherine bulbosa hold a prominent place in folk medicine. mdpi.comacademicjournals.orgnih.gov Traditional Amazonian medicine employs the bulbs to address a wide array of health issues, including malaria, intestinal disorders, amoebiasis, and parasitic infections. mdpi.comnih.govfrontiersin.org These plants are also used for treating gastric ulcers, dysentery, diarrhea of bacterial origin, hemorrhoids, and menstrual disorders. mdpi.com Furthermore, they are applied for the healing of superficial wounds and are used to treat anemia and liver diseases. nih.govfrontiersin.orgresearchgate.net The first uses of E. plicata are largely attributed to the ethnopharmacological knowledge of indigenous societies in the Amazon. mdpi.com

In Indonesia, particularly among the Dayak people of Kalimantan (Borneo), Eleutherine bulbosa (known locally as "bawang dayak" or "red bulb") is a cornerstone of traditional medicine. socfindoconservation.co.idsmujo.idmdpi.comresearchgate.net The Dayak community traditionally uses the bulb to manage numerous conditions, including breast cancer, diabetes, hypertension, and stroke. mdpi.comresearchgate.net It is also employed for fertility problems and to enhance breast milk production. mdpi.comresearchgate.net The bulb is prepared to kill intestinal parasites and worms by crushing it and mixing it with water for consumption. socfindoconservation.co.id

The use of Eleutherine species extends throughout Southeast Asia and into China. In the Indochinese peninsula, the bulb is used fresh or dried, in macerations or teas, to treat stomach aches, coughs, and bronchitis. pha-tad-ke.com It is also applied topically to wounds to promote faster healing and is known for treating "blood diseases". pha-tad-ke.com In Yunnan, China, Bulbus eleutherinis is classified as a classical traditional Dai medicine, where its constituent naphthoquinones, including this compound, are used for the clinical treatment of coronary heart disease. thieme-connect.com In other regions, it has been traditionally used for painful and irregular menstruation and as an abortifacient. bioline.org.br

The following table summarizes the diverse traditional applications of plants containing this compound in various indigenous healing systems.

Table 1: Traditional Uses of this compound-Containing Plants

| Plant Species | Indigenous Community / Region | Plant Part Used | Traditional Medicinal Application |

|---|---|---|---|

| Eleutherine plicata Herb. / Eleutherine bulbosa (Mill.) Urb. | Amazonian Folk Medicine | Bulb | Malaria, gastric ulcers, intestinal disorders, amoebiasis, parasitic infections, dysentery, diarrhea, hemorrhoids, menstrual disorders, wound healing, liver diseases, anemia. mdpi.comnih.govfrontiersin.orgresearchgate.net |

| Eleutherine bulbosa (Mill.) Urb. (E. americana) | Dayak Community (Kalimantan, Indonesia) | Bulb | Breast cancer, diabetes, hypertension, stroke, fertility problems, enhancing breast milk production, intestinal parasites/worms, nasal congestion. socfindoconservation.co.idsmujo.idmdpi.comresearchgate.net |

| Eleutherine bulbosa | Indochinese Peninsula (Laos, Thailand) | Bulb | Stomach aches, diarrhea, cough, bronchitis, wound healing, "blood diseases". pha-tad-ke.com |

| Bulbus eleutherinis (Eleutherine species) | Traditional Dai Medicine (Yunnan, China) | Bulb | Coronary heart disease. thieme-connect.com |

Extraction Techniques from Plant Matrix

The initial step in obtaining this compound involves its extraction from the plant material, most notably from the bulbs of species such as Eleutherine plicata (also known as Eleutherine bulbosa). mdpi.comscispace.com This process aims to separate the compound from the complex matrix of the plant tissue.

Ethanolic Extraction Procedures

A common and effective method for the initial extraction of this compound is through the use of ethanol (B145695). mdpi.comscispace.com This process, known as ethanolic extraction, leverages the solvent properties of ethanol to dissolve and draw out the target compound along with other soluble components from the plant material.

The general procedure involves maceration, where the powdered plant material, typically the dried and ground bulbs, is soaked in ethanol. mdpi.commdpi.comresearchgate.net Studies have reported using 96% GL ethanol for this purpose. mdpi.com The mixture is left for a period, with one study mentioning an exhaustive maceration for 21 days with periodic filtration and addition of fresh solvent, to allow for the thorough extraction of the plant's chemical constituents. mdpi.comresearchgate.net Following the maceration period, the resulting ethanolic solution, rich in extracted compounds, is concentrated to yield a crude ethanolic extract. mdpi.commdpi.comresearchgate.net This concentration step is often achieved using a rotary evaporator under reduced pressure, which efficiently removes the ethanol. mdpi.comresearchgate.netcoleparmer.com The yield of this crude extract can vary, with one study reporting a yield of 8.65% from E. plicata bulbs. mdpi.com

Some protocols may also employ reflux extraction with ethanol, where the solvent is heated and its vapor is condensed and returned to the extraction vessel, a process that can enhance extraction efficiency. mdpi.com The choice of extraction time and solvent-to-solid ratio are critical parameters that can be optimized to maximize the yield of the desired compounds. mdpi.com

Dichloromethane (B109758) Fractionation

Following the initial ethanolic extraction, the crude extract contains a complex mixture of compounds. To selectively isolate this compound and other naphthoquinones, a process called fractionation is employed, often using dichloromethane as the solvent. mdpi.commdpi.comfrontiersin.org This step separates the components of the crude extract based on their differing solubilities in various solvents.

The crude ethanolic extract is subjected to a liquid-liquid fractionation process. In this, the extract is partitioned between a series of immiscible solvents of increasing polarity. Dichloromethane, being a solvent of intermediate polarity, is effective in separating the naphthoquinones, including this compound, from more polar and non-polar compounds present in the crude extract. scispace.commdpi.com

Several studies have demonstrated that the dichloromethane fraction of the ethanolic extract of Eleutherine species is particularly rich in this compound and its related compounds. mdpi.commdpi.comfrontiersin.org For instance, one study reported that from an ethanolic extract of E. plicata, the subsequent dichloromethane fraction had a yield of 19.6%. frontiersin.org Another study noted a yield of 38.5% for the dichloromethane fraction. mdpi.com The presence of naphthoquinones in this fraction is often monitored using Thin Layer Chromatography (TLC). mdpi.commdpi.com This targeted fractionation is a crucial step in simplifying the mixture for further purification.

Chromatographic Separation Techniques

Subsequent to extraction and initial fractionation, chromatographic techniques are indispensable for the fine-tuned separation and ultimate purification of this compound from the enriched fraction. These methods exploit the differential affinities of the compounds for a stationary phase and a mobile phase to achieve separation.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used analytical technique to monitor the progress of the extraction and fractionation, and to identify the presence of this compound. mdpi.commdpi.com It is a simple, rapid, and cost-effective method for separating mixtures. umass.eduwikipedia.org

In the context of this compound isolation, TLC is used to analyze the crude extracts and various fractions. researchgate.net A small amount of the sample is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material like silica (B1680970) gel. umass.eduwikipedia.org The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. umass.edu

For the separation of this compound, a common mobile phase consists of a mixture of n-hexane and ethyl acetate (B1210297), often in a ratio of 8:2. researchgate.netresearchgate.net After development, the separated spots on the TLC plate are visualized. This can be done under UV light or by spraying the plate with a revealing agent, such as sulfuric anisaldehyde, which reacts with the compounds to produce colored spots. researchgate.netresearchgate.net The position of the spot corresponding to this compound can be determined by comparing it with a known standard. TLC is also used in a preparative format (preparative TLC) to isolate small quantities of pure compounds. mdpi.com

Column Chromatography (CC)

Column Chromatography (CC) is a fundamental preparative technique used for the large-scale purification of this compound from the concentrated dichloromethane fraction. mdpi.comscispace.com This method involves packing a glass column with a stationary phase, most commonly silica gel. chromatographyonline.comdartmouth.edu

The concentrated fraction is loaded onto the top of the column. A solvent or a mixture of solvents (the eluent) is then passed through the column. dartmouth.edu The components of the mixture travel down the column at different rates based on their adsorption to the stationary phase and solubility in the mobile phase, leading to their separation. dartmouth.edu Solvents of increasing polarity, such as gradients of hexane, dichloromethane, ethyl acetate, and methanol, are often used to elute the compounds from the column. mdpi.comscispace.com

The eluent is collected in a series of fractions. dartmouth.edu Each fraction is then analyzed, typically by TLC, to identify which fractions contain the desired compound, this compound, in its purest form. mdpi.com By combining the pure fractions and evaporating the solvent, a purified sample of this compound can be obtained.

| Plant Source | Extraction Solvent | Fractionation Solvent | Column Chromatography Stationary Phase | Eluent System | Reference |

| Eleutherine plicata | 96° GL ethanol | Dichloromethane | Silica gel | Hexane, Dichloromethane, Ethyl Acetate, Methanol | mdpi.com |

| Eleutherine bulbosa | Ethanol | Dichloromethane | Silica gel | Hexane, Dichloromethane, Acetate, Methanol | scispace.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the final purification and quantification of this compound. researchgate.netnih.gov HPLC offers high resolution, speed, and sensitivity, making it ideal for separating complex mixtures and obtaining highly pure compounds. oxfordindices.comipinnovative.com

In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. shimadzu.comwikipedia.org The components of the sample are separated based on their interactions with the stationary and mobile phases. shimadzu.com For the analysis of naphthoquinones like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18 or RP-12) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724). researchgate.netnih.gov

A study on the analysis of naphthoquinone derivatives in Eleutherine americana reported an optimal HPLC separation using an RP-12 column with a mobile phase of water and acetonitrile. nih.gov The flow rate, detection wavelength (typically 254 nm), and column temperature are optimized to achieve the best separation. nih.gov HPLC can also be used in a preparative mode to isolate pure this compound from a mixture. scielo.br For instance, a semi-preparative HPLC with a DIOL column and a mobile phase of hexane-dichloromethane-acetonitrile has been used to yield pure this compound. scielo.br

| Column Type | Mobile Phase | Flow Rate | Detection Wavelength | Temperature | Reference |

| RP-12 | Water and Acetonitrile | 1.0 mL/min | 254 nm | 40 °C | nih.gov |

| DIOL (semi-preparative) | Hexane-Dichloromethane-Acetonitrile (79:19:2) | Not specified | Not specified | Not specified | scielo.br |

Micellar Electrokinetic Chromatography (MEKC)

Recrystallization and Purity Enhancement

Recrystallization is a fundamental and widely used technique for purifying solid compounds. numberanalytics.comtutorchase.comwikipedia.org The principle behind recrystallization is based on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. libretexts.org Typically, an impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. numberanalytics.comwikipedia.org As the solution is slowly cooled, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent. tutorchase.comlibretexts.org

The key to successful recrystallization is the selection of an appropriate solvent and the control of the cooling rate. tutorchase.comstackexchange.com Slow cooling generally promotes the formation of larger and purer crystals. stackexchange.com The process involves several steps: dissolving the impure compound, filtering the hot solution to remove insoluble impurities, allowing the solution to cool and crystallize, collecting the crystals by filtration, and finally, drying the purified crystals. numberanalytics.comtutorchase.com While specific details on the recrystallization of this compound are not extensively documented in the provided search results, this general purification method is a standard procedure in natural product chemistry to enhance the purity of isolated compounds. numberanalytics.comwikipedia.org

Biosynthesis of Isoeleutherin

While the specific biosynthetic pathway of isoeleutherin has not been extensively detailed, it is presumed to follow a polyketide pathway, similar to other pyranonaphthoquinones. rsc.org Polyketides are a large and diverse class of secondary metabolites produced by bacteria, fungi, plants, and animals.

It is suggested that the biosynthesis of pyranonaphthoquinones in plants may involve the cyclization of an octaketide chain. rsc.org Labeling experiments with other pyranonaphthoquinones, such as nanaomycin (B8674348) A, have shown that they are assembled from an octaketide precursor. rsc.org This suggests a similar origin for this compound, where a linear polyketide chain undergoes a series of cyclization and modification reactions to form the final complex structure.

Structural Elucidation and Advanced Spectroscopic Characterization of Isoeleutherin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is crucial for determining the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of isoeleutherin, ¹H NMR spectra, typically recorded at 400 MHz in deuterated chloroform (B151607) (CDCl₃), reveal characteristic signals that define its structure. mdpi.comarabjchem.org

Key proton signals for this compound include two doublets for the methyl groups at positions C-1 and C-3 of the pyran ring. mdpi.com A three-proton singlet corresponds to the methoxy (B1213986) group (OMe-9) attached to the aromatic ring. mdpi.comarabjchem.org The protons on the dihydropyran ring and the aromatic protons on the naphthoquinone core present distinct multiplets and coupling patterns, allowing for their precise assignment. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J in Hz) |

|---|---|---|

| Me-3 | 1.32 | d, J = 8.0 |

| Me-1 | 1.52 | d, J = 8.0 |

| H-4ax | 2.22 | dq, J = 4.0; 16.0 |

| H-4eq | 2.68 | dd, J = 4.0; 16.0 |

| OMe-9 | 3.99 | s |

| H-3 | 3.58 | m |

| H-1 | 4.85 | m |

| H-6 | 7.27 | d, J = 8.0 |

| H-7 | 7.63 | t, J = 8.0; 16.0 |

| H-8 | 7.72 | d, J = 8.0 |

Data sourced from studies conducted at 400 MHz in CDCl₃. mdpi.comarabjchem.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum, often recorded at 100 MHz in CDCl₃, confirms the presence of 16 carbon atoms. arabjchem.org

Distinct signals are observed for the two methyl carbons (Me-1 and Me-3), the methylene (B1212753) carbon (C-4), and the methoxy carbon (C-9). The spectrum also clearly shows the signals for the sp³-hybridized carbons of the pyran ring (C-1 and C-3) and the sp²-hybridized carbons of the aromatic and quinone systems. arabjchem.org The two carbonyl carbons (C-5 and C-11) appear at the characteristic downfield chemical shifts. arabjchem.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Me-3 | 20.92 |

| Me-1 | 21.38 |

| C-4 | 30.05 |

| OMe at C-9 | 56.59 |

| C-3 | 68.70 |

| C-1 | 70.40 |

| C-8 | 117.93 |

| C-7 | 119.12 |

| C-4a | 120.46 |

| C-11a | 134.15 |

| C-6 | 134.66 |

| C-5a | 140.08 |

| C-9a | 148.83 |

| C-9 | 159.54 |

| C-5 | 183.84 |

| C-11 | 184.15 |

Data sourced from a study conducted at 100 MHz in CDCl₃. arabjchem.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Structural Insights

UPLC-MS/MS has emerged as a highly sensitive and selective method for the analysis of complex mixtures and the structural characterization of individual components. researchgate.netsemanticscholar.org This technique has been successfully applied to study this compound, particularly in pharmacokinetic and tissue distribution studies. researchgate.netsemanticscholar.org

In UPLC-MS/MS analysis, this compound is first separated from other compounds by UPLC. Subsequently, it enters the mass spectrometer, where it is ionized, typically using an electrospray ionization (ESI) source in positive ion mode. researchgate.netsemanticscholar.org The precursor ion, which corresponds to the protonated molecule [M+H]⁺, is selected and subjected to fragmentation. researchgate.netsemanticscholar.org The resulting product ions provide valuable structural information. For this compound, the transition of the precursor ion m/z 273.1 [M+H]⁺ to specific product ions is monitored, confirming its identity and allowing for quantification even at very low concentrations. researchgate.netsemanticscholar.org

General Mass Spectrometry in Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. For this compound, techniques like high-resolution electron spray ionization mass spectrometry (HR-ESI-MS) have been used to confirm its molecular formula as C₁₆H₁₆O₄. nih.govbioline.org.br This is achieved by measuring the exact mass of the molecular ion and comparing it to the calculated mass for the proposed formula. bioline.org.br The low margin of error between the observed and calculated mass provides strong evidence for the elemental composition of this compound.

Ancillary Spectroscopic Techniques for Characterization

While NMR and MS are the primary tools for structural elucidation, other spectroscopic techniques provide complementary information. These methods analyze the interaction of electromagnetic radiation with the sample to reveal details about its chemical bonds and electronic structure. mdpi.comunizar-csic.es

Techniques such as Infrared (IR) spectroscopy can identify the functional groups present in this compound, such as carbonyl (C=O) and ether (C-O-C) groups, by detecting their characteristic vibrational frequencies. rsc.orgnih.gov Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron system of the naphthoquinone chromophore, showing characteristic absorption maxima. bioline.org.br The integration of data from these various spectroscopic methods ensures an unambiguous and complete characterization of the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. vscht.cz The method works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org Each type of bond vibrates at a characteristic frequency, resulting in an IR spectrum that serves as a unique "molecular fingerprint". vscht.cz

For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to its core functional groups. While a specific, published spectrum is not detailed in the available literature, the expected characteristic absorptions can be predicted based on its known structure, which includes carbonyl groups, an aromatic ring, ether linkages, and aliphatic C-H bonds. libretexts.orgmsu.eduvscht.cz

Table 1: Predicted FT-IR Absorption Bands for this compound This table is based on characteristic frequencies for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Expected Intensity |

|---|---|---|---|

| ~3050-3100 | Aromatic C-H | Stretch | Medium to Weak |

| ~2850-3000 | Aliphatic C-H | Stretch | Medium |

| ~1660-1690 | Quinone C=O | Stretch | Strong |

| ~1600, ~1475 | Aromatic C=C | Stretch | Medium to Weak |

| ~1200-1300 | Aryl Ether C-O | Stretch | Strong |

| ~1050-1150 | Aliphatic Ether C-O | Stretch | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which causes the promotion of electrons to higher energy orbitals. libretexts.orgazooptics.com This technique is particularly useful for analyzing compounds with conjugated systems, known as chromophores. uzh.chpoltekkes-malang.ac.id The wavelength of maximum absorbance (λmax) and the intensity of the absorption provide insight into the electronic structure of the molecule. icdd.comutexas.edu

The structure of this compound contains an extended naphthoquinone chromophore. This system of conjugated double bonds is responsible for its characteristic color and its UV-Vis absorption profile. The spectrum is expected to show absorptions arising from two main types of electronic transitions: π→π* and n→π*. utexas.edu The high degree of conjugation shifts these absorptions to longer wavelengths, often into the visible region of the electromagnetic spectrum. libretexts.org

Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy This table outlines the principal electronic transitions responsible for the compound's UV-Vis spectrum.

| Transition | Orbitals Involved | Relative Energy | Expected Wavelength Region |

|---|---|---|---|

| π→π* | Bonding π to antibonding π* | Lower Energy | UV to Visible |

| n→π* | Non-bonding (on Oxygen) to antibonding π* | Higher Energy | Near UV to Visible |

X-ray Crystallography (XRD) for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netacs.org The technique involves directing a beam of X-rays onto a single, well-ordered crystal. libretexts.org The crystal lattice diffracts the X-rays, producing a unique pattern of reflections. acs.org By analyzing the angles and intensities of this diffraction pattern, scientists can construct a three-dimensional electron density map and, from that, determine the exact position of each atom, as well as bond lengths and angles. libretexts.org

For a molecule with stereocenters like this compound, X-ray crystallography provides unambiguous confirmation of its relative and absolute stereochemistry. However, this technique is contingent upon the ability to grow a single crystal of suitable size and quality. acs.org A review of public crystallographic databases, such as the Cambridge Structural Database (CSD) and the International Centre for Diffraction Data (ICDD), indicates that a complete single-crystal X-ray structure for this compound has not been deposited or is not publicly available. researchgate.netrruff.info

X-ray Absorption Near Edge Structure (XANES)

X-ray Absorption Near Edge Structure (XANES), also known as NEXAFS, is a spectroscopic technique that provides information about the electronic state and local coordination environment of a specific element. rruff.inforesearchgate.net The method involves tuning X-ray energy across the absorption edge of a core electron of the target atom. utexas.edu The resulting spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.com

XANES is most commonly applied to study metal atoms in coordination complexes or specific elements in materials science. nih.gov For an organic molecule like this compound, which is composed of carbon, hydrogen, and oxygen, the technique is not typically employed for general structural elucidation. The information it would provide on the environment of the oxygen or carbon atoms is more readily obtained through other methods like NMR, IR, and mass spectrometry. As such, there are no known XANES studies performed on this compound available in the scientific literature.

Computational Chemistry in Structural Analysis

Computational chemistry serves as a vital tool to complement experimental data, offering deeper insights into molecular structure and properties.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of structural analysis, DFT is frequently used to predict molecular properties, including spectroscopic data. msu.edu By calculating the optimized geometry of a molecule in its ground state, researchers can simulate its vibrational frequencies and electronic transitions.

These predicted FT-IR and UV-Vis spectra can then be compared with the experimental data. A strong correlation between the calculated and experimental spectra validates both the structural assignment and the computational model. This approach can also help in assigning specific, complex vibrational modes in an IR spectrum that may be ambiguous experimentally. While DFT studies have been conducted on this compound, they have primarily focused on predicting its reactivity, toxicity, and interactions with biological targets like topoisomerase II, rather than on detailed spectroscopic prediction. mdpi.com

Biosynthesis and Biotransformation of Isoeleutherin

Proposed Biosynthetic Pathways in Plant Systems

The construction of the isoeleutherin molecule within plant cells is believed to follow a specific metabolic route distinct from many other plant-derived aromatic compounds.

Naphthoquinones in higher plants can be synthesized through various metabolic pathways, including those starting from shikimic acid, p-hydroxybenzoic acid, or via the polyketide pathway. rsc.org For this compound and its isomer eleutherin (B1217887), evidence points towards a biosynthesis involving the polyketide pathway. rsc.orgresearchgate.net Although the specific enzymatic steps for this compound have not been definitively elucidated, it is presumed to follow a similar route to other pyranonaphthoquinones derived from polyketides. rsc.org This pathway involves the assembly of an octaketide chain, which then undergoes specific folding and cyclization reactions to form the characteristic naphthoquinone core. rsc.org For instance, the biosynthesis of the bacterial metabolite nanaomycin (B8674348) A and the fungal compound cardinalin both originate from an octaketide, though the folding pattern differs, leading to different final structures. rsc.org It has been suggested that the pathway for pyranonaphthoquinones in plants, like this compound, follows a similar polyketide-based assembly. rsc.org

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide, that are produced as byproducts of normal metabolism. mdpi.com In plants, ROS play a dual role; at low concentrations, they act as signaling molecules, but at high concentrations, they can cause significant damage to cells, a condition known as oxidative stress. mdpi.com Plants have evolved sophisticated defense systems to manage ROS levels. nih.govnih.gov

The biological activities of naphthoquinones, including those found in Eleutherine plicata, have been linked to their redox potential and their ability to induce oxidative stress. mdpi.commdpi.comresearchgate.netresearchgate.net Some research suggests that the mechanism of action for naphthoquinones involves the generation of ROS. mdpi.com This production of ROS can contribute to the plant's defense against pathogens. nih.gov For example, the toxic properties of ROS can be harnessed by the plant to create an "oxidative burst," a rapid increase in ROS levels used as a weapon against invading microbes. nih.gov In studies on Eleutherine palmifolia, extracts from the plant have demonstrated antioxidant properties, indicating a role in modulating oxidative damage. aip.org This suggests that the plant not only produces compounds that can generate ROS as a defense mechanism but also possesses systems to control and mitigate oxidative stress.

The phenylpropanoid pathway is a major route in plant secondary metabolism, responsible for synthesizing a vast array of compounds, including flavonoids, lignins, and coumarins. numberanalytics.comgenome.jpfrontiersin.org This pathway begins with the amino acid phenylalanine. numberanalytics.comnih.gov Key enzymes such as Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-Hydroxylase (C4H) are central to the initial steps of this pathway. numberanalytics.comnih.gov PAL catalyzes the deamination of phenylalanine to cinnamic acid, and C4H subsequently hydroxylates cinnamic acid to form p-coumaric acid. frontiersin.orgnih.gov

However, as discussed previously, the biosynthesis of this compound is proposed to occur via the polyketide pathway, not the phenylpropanoid pathway. rsc.org This highlights the metabolic diversity within plants, where different routes are utilized to produce structurally similar classes of compounds. While the phenylpropanoid pathway is a primary source of many aromatic compounds, the formation of the pyranonaphthoquinone structure of this compound represents a distinct biosynthetic strategy that relies on the condensation of acetate (B1210297) units rather than the modification of an amino acid precursor. rsc.orgnih.gov

Role of Reactive Oxygen Species in Eleutherine Defense Mechanisms

Enzymatic Synthesis and Metabolic Engineering Approaches

To overcome the limitations of extracting natural products from plants, such as low yields and environmental variability, scientists are turning to metabolic engineering and enzymatic synthesis. nih.gov These approaches aim to reconstruct the biosynthetic pathways of valuable compounds in more manageable host organisms. nih.govsci-hub.se

Heterologous expression, which involves transferring the genes responsible for a biosynthetic pathway from the original organism into a host like Escherichia coli or yeast, is a powerful tool for studying and producing plant natural products. nih.govsci-hub.sersc.org This technique is particularly valuable for elucidating the specific enzymes and steps involved in a complex biosynthetic pathway that is not fully understood, such as that of this compound. nih.govnih.gov

The process typically involves identifying candidate genes from the source plant, such as Eleutherine plicata, cloning them into an expression vector, and then introducing this vector into a host microorganism. nih.govfrontiersin.org The host can then be cultured under controlled conditions to produce the target compound or intermediates. nih.gov By expressing different combinations of genes, researchers can identify the specific function of each enzyme in the pathway. nih.gov For example, this approach has been used to express the genes for equol (B1671563) biosynthesis in E. coli and lactic acid bacteria. nih.gov

For this compound, a similar strategy could be employed. Genes encoding putative polyketide synthases and tailoring enzymes from Eleutherine could be expressed in a microbial host. nih.gov Successful production of this compound or its precursors in the host would confirm the function of these genes and illuminate the precise enzymatic steps of its biosynthesis. nih.gov This knowledge can then be used to optimize production through further metabolic engineering of the host strain. nih.govnih.gov

Chemical Modification and Derivative Synthesis of Isoeleutherin

Strategies for Structural Analog Synthesis

The synthesis of isoeleutherin analogs is a key strategy to explore the chemical space around the core molecule and to potentially improve its pharmacological profile. One approach involves the intramolecular cyclization of 2-acetyl-3-allyl-8-methoxy-1,4-naphthoquinone to form the characteristic naphthopyran ring system of (±)-eleutherin and (±)-isoeleutherin. rsc.org This precursor itself can be obtained through the Lewis acid-mediated allylation of 2-acetyl-8-methoxy-1,4-naphthoquinone (B10856637) with allyltrimethylstannane. rsc.org

Another strategy for generating a diverse range of analogs is to utilize different starting materials and synthetic routes. A divergent strategy has been proposed that allows for variation at different positions of the benzoisochromane quinone (BIQ) core. uea.ac.uk This involves the opening of various epoxides to introduce different chain lengths at the C3 position and employing a range of acetals or aldehydes in an oxa-Pictet-Spengler cyclization to achieve variation at the C1 position. uea.ac.uk This flexibility enables the synthesis of analogs with different substituents, which is crucial for probing structure-activity relationships.

Furthermore, researchers have utilized database mining to identify commercially available analogs of this compound. By searching chemical databases like ZINC and eMolecules for compounds with structural similarity to this compound, a variety of analogs can be obtained for further study without the need for de novo synthesis. frontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.net This in silico approach significantly accelerates the initial stages of drug discovery by providing a diverse set of molecules for biological and computational evaluation. frontiersin.org

Molecular Docking and Dynamics Simulations for Derivative Screening

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, play a pivotal role in the screening and prioritization of this compound derivatives for further experimental investigation. frontiersin.orgnih.govmdpi.comresearchgate.netnih.govtandfonline.com These in silico techniques predict the binding affinity and interaction patterns of ligands with specific biological targets, offering insights into their potential efficacy and mechanism of action. frontiersin.orgnih.gov

A common workflow involves preparing the 3D structures of this compound and its analogs, often from SMILES files downloaded from databases, and docking them into the active site of a target protein. frontiersin.orgnih.govmdpi.com The target protein's structure is typically obtained from the Protein Data Bank (PDB). nih.govmdpi.com For instance, this compound and its analogs have been docked against various targets, including:

Trypanothione (B104310) Reductase (TR): An essential enzyme in Leishmania parasites, making it a key target for anti-leishmanial drugs. frontiersin.orgnih.govnih.gov

Topoisomerase II (TOPO II): An enzyme crucial for DNA replication and a target for anticancer agents. mdpi.comresearchgate.netresearchgate.net

Methionine Aminopeptidase (B13392206) (MetAP): An enzyme involved in bacterial protein synthesis, representing a target for antibacterial agents. mdpi.comscilit.com

Molecular docking programs like GOLD and AutoDock are frequently used to predict the binding poses and affinities of the compounds. mdpi.comresearchgate.netmdpi.com The results of these docking studies, often expressed as a scoring function, help in ranking the derivatives based on their predicted binding strength. mdpi.com For example, in a study targeting TOPO II, an analog of this compound, designated as CP13, showed a higher docking score than this compound itself, suggesting a potentially stronger interaction. mdpi.com

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the ligand-protein complex over time. frontiersin.orgnih.gov MD simulations provide a more dynamic picture of the interactions, calculating parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the complex. frontiersin.orgmdpi.com Stable complexes with favorable interactions are considered more promising candidates for synthesis and biological testing. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies via Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs influences their biological activity. frontiersin.orgnih.govnih.govresearchgate.net By systematically modifying the this compound scaffold and evaluating the biological effects of the resulting analogs, researchers can identify key structural features responsible for a particular activity. drugdesign.org

SAR studies on this compound and its related naphthoquinones have revealed several important insights:

Chirality and the Naphthopyran Moiety: The chemical modification and chirality of the naphthopyran moiety in this compound and its diastereomer, eleutherin (B1217887), are critical for their selective modulation of immune responses. nih.gov For instance, this compound, with its α-methyl group, specifically stimulates the production of interferon-gamma (IFNγ), enhancing Th1-mediated immune responses. nih.gov This highlights the importance of stereochemistry in determining biological function.

Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring can significantly impact biological activity. researchgate.net

The Quinone Ring: The 1,4-naphthoquinone (B94277) ring is a common feature in this class of compounds and is often associated with their biological activities, likely through mechanisms involving the generation of reactive oxygen species. mdpi.comscilit.com

Impact of Structural Modifications on Different Activities: SAR studies have shown that structural changes can lead to differential effects on various biological targets. For example, while both eleutherin and this compound show antibacterial activity, eleutherin demonstrates a broader spectrum of action against certain bacterial proteins in S. aureus compared to this compound, which interacts more specifically with methionine aminopeptidase. mdpi.com This suggests that subtle structural differences can lead to distinct mechanisms of action.

In silico SAR approaches, where computational models are built to correlate structural features with activity, are also employed. abap.co.in These models can help in predicting the activity of virtual compounds and guide the design of new analogs with improved properties.

The table below summarizes the findings from various studies on this compound analogs, highlighting the impact of structural modifications on their predicted or observed biological activities.

| Compound/Analog | Structural Modification/Feature | Predicted/Observed Biological Activity/Finding | Target/Assay | Reference(s) |

| This compound | Parent Compound | Active against Leishmania amazonensis promastigotes (IC50 = 25 µg/mL). frontiersin.orgnih.gov | Leishmania amazonensis | frontiersin.orgnih.gov |

| Analog 17 (CP17) | Structural analog from database | More promising leishmanicidal agent than this compound. frontiersin.orgnih.gov | Trypanothione Reductase | frontiersin.orgnih.gov |

| Analog 13 (CP13) | Structural analog from database | Lower predicted mutagenic potential and higher docking score against TOPO II than this compound. mdpi.comresearchgate.netresearchgate.net | Topoisomerase II | mdpi.comresearchgate.netresearchgate.net |

| Eleutherin | Diastereomer of this compound | Interacts with multiple targets in S. aureus (PDF, QacR, BlaR1). mdpi.com | Staphylococcus aureus | mdpi.com |

| Eleutherinol | Related naphthopyran-4-one | Inhibited IFNγ and IL-2 production. nih.gov | T helper cells | nih.gov |

Pharmacological Mechanisms and Molecular Targets of Isoeleutherin

Mechanisms of Action in Neoplastic Cellular Models (in vitro)

In the controlled environment of laboratory cell cultures, isoeleutherin demonstrates several mechanisms by which it can influence cancer cells. nih.govfrontiersin.orgnih.gov These actions primarily revolve around disrupting fundamental cellular processes, interfering with communication pathways, and promoting programmed cell death.

Disruption of Cellular Redox Balance

This compound's chemical structure, particularly its quinone group, is thought to play a role in altering the delicate balance between oxidants and antioxidants within cells, a state known as redox homeostasis. restorativemedicine.orgnumberanalytics.com Some studies suggest that naphthoquinones like this compound can induce the formation of reactive oxygen species (ROS). researchgate.netscilit.com An excess of ROS can lead to oxidative stress, a condition that can cause damage to cellular components and disrupt normal function. restorativemedicine.orgnumberanalytics.com

In the context of parasitic infections, which share some cellular mechanisms with cancer, derivatives of E. plicata containing this compound have been shown to increase antioxidant capacity and reduce oxidative stress in mice infected with P. berghei. researchgate.netresearchgate.net Molecular docking studies have indicated that this compound and its related compound, eleutherin (B1217887), have a low binding energy for key antioxidant enzymes such as catalase, glutathione (B108866) reductase, and glutathione peroxidase, suggesting these enzymes could be molecular targets in the modulation of redox balance. researchgate.netresearchgate.net

Interference with Cell Signaling Pathways

Cell signaling pathways are complex communication networks that govern fundamental cellular activities such as growth, proliferation, and survival. scientificarchives.comwikipedia.orgoaepublish.com this compound has been shown to interfere with these pathways, contributing to its effects on neoplastic cells.

In silico studies have suggested that this compound may act as an antiviral agent by inhibiting the activity of key anti-apoptotic proteins like GSK3B and AKT1. indianjournals.com The inhibition of these proteins can trigger an increase in apoptosis through the TRAIL signaling pathway. indianjournals.com The AKT1 pathway, in particular, is known to be activated during viral infections to promote viral entry and protein synthesis. indianjournals.com By inhibiting such pathways, this compound may disrupt processes that are also co-opted by cancer cells for their survival and proliferation. consensus.app

Modulation of Apoptotic Regulatory Proteins and Pathways

Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or unwanted cells. oncotarget.comfrontiersin.org Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled growth. frontiersin.org this compound has been shown to modulate several proteins and pathways involved in the regulation of apoptosis. researchgate.netbvsalud.org

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, with some members promoting apoptosis (pro-apoptotic) and others inhibiting it (anti-apoptotic). frontiersin.orgnih.gov this compound's interference with signaling pathways that influence these proteins can shift the balance towards apoptosis. indianjournals.com Furthermore, some naphthoquinones are known to induce apoptosis through the formation of ROS. researchgate.net

Stabilization of DNA Topoisomerase II Complex

DNA topoisomerase II is a vital enzyme that plays a crucial role in managing the topological state of DNA during processes like replication and transcription. researchgate.net Some anti-cancer drugs work by inhibiting this enzyme, leading to DNA damage and ultimately cell death. researchgate.net

In silico and in vitro studies have confirmed that this compound can stabilize the complex formed between DNA and topoisomerase II. researchgate.netmdpi.comresearchgate.net This stabilization prevents the enzyme from re-ligating the DNA strands it has cleaved, leading to the accumulation of DNA breaks and triggering a cell death response, likely through apoptosis. researchgate.netmdpi.com Molecular docking studies have shown that this compound and its analogues can fit well into the active site of topoisomerase II, forming important hydrogen bonds with key residues. mdpi.comresearchgate.net Specifically, this compound has been observed to form a hydrogen bond with the amino acid residue Ile141. mdpi.com

Interaction with Caspase-8 in Apoptosis Pathway

Caspases are a family of protease enzymes that are central to the execution of apoptosis. frontiersin.org Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway, which is triggered by external death signals. frontiersin.org

Molecular docking and dynamics studies have indicated that this compound and its related compound, eleutherin, can bind stably to caspase-8. mdpi.com This interaction suggests a potential mechanism by which this compound can influence the apoptotic cascade. bvsalud.orgmdpi.com The activation of caspase-8 leads to a cascade of further caspase activation, ultimately resulting in the dismantling of the cell. frontiersin.org

Anti-microbial Mechanisms (in vitro)

Beyond its effects on cancer cells, this compound has also demonstrated anti-microbial properties in laboratory settings. scilit.comdntb.gov.uamdpi.com

The antibacterial activity of naphthoquinones like this compound is often attributed to their quinone structure, which can generate reactive oxygen species. scilit.commdpi.com This can induce oxidative stress in bacteria, leading to their demise. Studies have shown that this compound is effective against the Gram-positive bacterium Staphylococcus aureus. mdpi.com However, it has been found to be inactive against the Gram-negative bacterium Escherichia coli. scilit.commdpi.com This difference in activity may be due to structural differences between the bacteria or variations in their target proteins. researchgate.netscilit.com

Molecular docking studies have provided insights into the potential molecular targets of this compound in bacteria. This compound has shown specific interactions with methionine aminopeptidase (B13392206) in S. aureus, indicating a high degree of specificity and affinity for this enzyme. researchgate.netscilit.comresearchgate.netmdpi.com

In the context of parasitic infections, this compound has shown activity against the promastigote form of Leishmania amazonensis. frontiersin.org The proposed mechanism of action involves the inhibition of trypanothione (B104310) reductase (TR), an enzyme crucial for the parasite's redox balance. frontiersin.org Molecular dynamics simulations have demonstrated that this compound can form stable and favorable interactions with TR. frontiersin.org

Inhibition of Microbial Enzymes

Research indicates that this compound's antimicrobial effects are partly due to its ability to inhibit essential microbial enzymes. In a study investigating the antibacterial activity of this compound against Staphylococcus aureus, molecular docking studies revealed that this compound interacts with a single target, Methionine Aminopeptidase (MetAP). mdpi.com The inhibition of MetAP by this compound is believed to slow down bacterial growth, a characteristic of bacteriostatic agents. mdpi.com This interference with protein maturation prevents newly synthesized proteins from achieving their correct functional conformation, leading to an accumulation of misfolded and dysfunctional proteins which can interrupt vital cellular processes. mdpi.com

Disruption of Microbial Cell Membranes

The antimicrobial activity of this compound has also been associated with the disruption of microbial cell membranes. The lipophilic nature of naphthoquinones like this compound facilitates their interaction with the bacterial cell membrane. This interaction can lead to an increase in membrane permeability, disrupting the ion gradient between the cytoplasm and the extracellular environment. libretexts.org While direct studies on this compound's membrane disruption capabilities are part of ongoing research, the general mechanism for related compounds involves interference with the phospholipid bilayer, leading to a loss of cellular integrity and eventual cell death. mdpi.comnih.gov The structural components of the bacterial cell wall, such as peptidoglycans in Gram-positive bacteria and the outer membrane in Gram-negative bacteria, are crucial determinants of susceptibility to such membrane-active agents. libretexts.orgmdpi.com

Specific Protein Targeting (e.g., Methionine Aminopeptidase in Staphylococcus aureus)

A key mechanism of this compound's antibacterial action against Staphylococcus aureus is the specific targeting of the enzyme Methionine Aminopeptidase (MetAP). mdpi.com MetAP is a crucial metalloprotease responsible for removing the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation. mdpi.com Molecular docking studies have shown that this compound exhibits specific interactions with MetAP, indicating a high affinity and specificity for this enzyme. mdpi.comdntb.gov.ua The inhibition of MetAP by this compound disrupts protein maturation, leading to the accumulation of non-functional proteins and subsequent interruption of essential cellular processes, which manifests as a bacteriostatic effect on S. aureus. mdpi.com

Table 1: Molecular Docking Results of this compound with S. aureus MetAP

| Parameter | Value | Reference |

| Target Protein | Methionine Aminopeptidase (MetAP) | mdpi.com |

| Organism | Staphylococcus aureus | mdpi.com |

| Predicted Interaction | Specific, high affinity | mdpi.comdntb.gov.ua |

| Resulting Effect | Inhibition of protein maturation, bacteriostatic effect | mdpi.com |

Reactive Oxygen Species Generation in Microbial Systems

The quinone structure of this compound is thought to contribute to its antibacterial activity through the generation of reactive oxygen species (ROS). mdpi.comscilit.com ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause significant damage to cellular components, including DNA, lipids, and proteins. nih.govfrontiersin.org The production of ROS within microbial cells induces oxidative stress, a condition where the cell's antioxidant defenses are overwhelmed. nih.govbiorxiv.org This can lead to widespread cellular damage and ultimately, cell death. While the precise mechanisms of ROS generation by this compound are still under investigation, it is a recognized pathway for the antimicrobial action of many naphthoquinones. scilit.comresearchgate.net

Anti-parasitic Mechanisms (in vitro, preclinical models)

This compound has also been investigated for its potential against various parasites, with studies focusing on its mechanisms of action in preclinical models.

Anti-malarial Action: Interaction with Cytochrome bc1 Complex in Plasmodium falciparum

In vitro studies have demonstrated the anti-malarial activity of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netresearchgate.net The mechanism of action is believed to be similar to that of the antimalarial drug atovaquone, which targets the parasite's mitochondrial cytochrome bc1 complex. researchgate.netmiguelprudencio.com Molecular docking studies have shown that this compound interacts with highly conserved residues within the binding cavity of the cytochrome bc1 complex. researchgate.netresearchgate.net This interaction inhibits the mitochondrial electron transport chain, leading to a disruption of the parasite's energy metabolism and a reduction in parasitemia. researchgate.netresearchgate.net

Table 2: Anti-malarial Activity of this compound

| Parameter | Finding | Reference |

| Target | Cytochrome bc1 complex | researchgate.netresearchgate.net |

| Organism | Plasmodium falciparum | researchgate.netresearchgate.net |

| Mechanism | Inhibition of mitochondrial electron transport chain | researchgate.netresearchgate.net |

| In vitro IC50 | 8.70 µg/mL | researchgate.net |

Anti-leishmanial Activity: Interaction with Trypanothione Reductase in Leishmania amazonensis

This compound has shown in vitro activity against Leishmania amazonensis, the causative agent of leishmaniasis. nih.govnih.gov A key molecular target identified in the anti-leishmanial action of this compound is Trypanothione Reductase (TR). nih.govnih.gov TR is a crucial enzyme in the parasite's antioxidant defense system, responsible for maintaining the reduced state of trypanothione, which protects the parasite from oxidative damage. nih.gov Molecular docking and dynamics simulations have indicated that this compound can form stable interactions with TR. nih.govnih.govresearchgate.net By inhibiting TR, this compound disrupts the parasite's ability to cope with oxidative stress, leading to cell death. nih.gov

Table 3: Anti-leishmanial Activity of this compound

| Parameter | Finding | Reference |

| Target | Trypanothione Reductase (TR) | nih.govnih.gov |

| Organism | Leishmania amazonensis | nih.govnih.gov |

| Mechanism | Inhibition of antioxidant defense system | nih.gov |

| In vitro IC50 (promastigote form) | 25 µg/mL | nih.govnih.gov |

Immunomodulatory Mechanisms (in vitro, preclinical models)

This compound, a naturally occurring naphthoquinone, has demonstrated notable immunomodulatory effects in preclinical studies. Its mechanisms of action primarily revolve around the modulation of T helper (Th) cell responses and macrophage functions, suggesting its potential as a selective regulator of the immune system.

Selective Stimulation of IFN-gamma Production

In vitro studies have shown that this compound can selectively and specifically stimulate the production of Interferon-gamma (IFN-γ). researchgate.netnih.gov This effect was observed in T helper cells following T-cell receptor (TCR) stimulation. researchgate.net Research indicates that treatment with this compound at a concentration of 10 μM led to a significant increase in IFN-γ production at both 24 and 48 hours post-stimulation. researchgate.net This selective enhancement of IFN-γ, a key cytokine in Th1-mediated immunity, highlights this compound's role in promoting a specific type of immune response. researchgate.netnih.govresearchgate.net

Activation of T-bet Gene Transcription

The stimulatory effect of this compound on IFN-γ production is directly linked to its ability to activate the transcription of the T-bet gene (TBX21). researchgate.netnih.gov T-bet is a master regulator transcription factor essential for the differentiation of Th1 cells and the expression of IFN-γ. wikipedia.orgnih.govuniprot.org By activating T-bet gene transcription, this compound effectively initiates the genetic program that leads to the development of Th1 cells and their hallmark cytokine, IFN-γ. researchgate.netnih.govresearchgate.net This mechanism underscores the specific pathway through which this compound exerts its immunomodulatory effects on T helper cells.

Modulation of T Helper Cell Responses

This compound plays a significant role in selectively modulating T helper cell-mediated immune responses, primarily by enhancing Th1-mediated immunity. researchgate.netnih.govmedchemexpress.com This is achieved through the previously mentioned stimulation of IFN-γ production and activation of T-bet transcription. researchgate.netnih.gov It is noteworthy that while this compound boosts IFN-γ levels, it does not appear to affect the production of Interleukin-2 (IL-2), another important cytokine in T cell activation, at similar concentrations. researchgate.net Some studies have indicated that at a concentration of 10 μM, this compound, along with the related compound eleutherin, can increase the formation of T helper cells after 24 hours of incubation. researchgate.net However, prolonged incubation for 48 hours at the same concentration was reported to potentially inhibit the formation of helper T cells, suggesting a time-dependent effect on T cell proliferation. researchgate.net

Table 1: Effect of this compound on T Helper Cell Cytokine Production and Proliferation

| Parameter | Effect of this compound | Concentration | Incubation Time | Source |

| IFN-γ Production | Significant Increase | 10 μM | 24 and 48 hours | researchgate.net |

| IL-2 Production | No significant effect | 10 μM | Not specified | researchgate.net |

| T Helper Cell Formation | Increased | 10 μM | 24 hours | researchgate.net |

| T Helper Cell Formation | Inhibited | 10 μM | 48 hours | researchgate.net |

Impact on Macrophage Function (e.g., Phagocytosis Activity, Nitric Oxide Levels)

Beyond its effects on T cells, this compound has been shown to influence macrophage function. Macrophages are crucial players in both innate and adaptive immunity, involved in phagocytosis, antigen presentation, and the production of inflammatory mediators like nitric oxide (NO). nih.govnih.gov Research has indicated that this compound can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-treated macrophages. nih.gov This anti-inflammatory action is mediated by inhibiting the nuclear factor-kappa B (NF-κB) pathway. nih.gov The regulation of NO is critical, as its overproduction by inducible nitric oxide synthase (iNOS) in macrophages can contribute to inflammatory processes. nih.govnih.govmdpi.com While the direct impact of this compound on phagocytic activity is not extensively detailed in the provided context, its influence on key macrophage functions like NO production highlights its potential to modulate the inflammatory responses mediated by these cells.

Preclinical Efficacy Studies and Therapeutic Potential of Isoeleutherin

Preclinical in vitro Model Applications

The initial screening and mechanistic understanding of isoeleutherin's bioactivity have been largely established through a variety of in vitro models. These assays provide a controlled environment to assess the direct effects of the compound on cells and specific molecular targets.

Cell-Based Assays for Pharmacological Activity

Cell-based assays are fundamental in determining the pharmacological profile of this compound, offering insights into its effects on cell viability, proliferation, and function across a range of cell types, including pathogenic microbes and cancer cell lines. precisionformedicine.comsigmaaldrich.com

One area of significant research has been its antimicrobial activity . Studies have demonstrated that this compound inhibits the growth of certain bacteria. mdpi.com For instance, molecular docking studies suggest that this compound has specific interactions with methionine aminopeptidase (B13392206) in Staphylococcus aureus, indicating a potential mechanism for its antibacterial action. mdpi.comnih.gov

In the context of parasitic diseases , this compound has shown activity against the promastigote form of Leishmania amazonensis, the protozoan parasite responsible for leishmaniasis. nih.gov In one study, this compound exhibited an IC50 value of 25 µg/mL against the parasite. nih.govresearchgate.net It has also demonstrated activity against Plasmodium falciparum, the parasite that causes malaria, with a reported IC50 value of 8.70 µg/mL. researchgate.netnih.gov

The anticancer potential of this compound has been explored in various cancer cell lines. Research has indicated that this compound can inhibit the proliferation of colon cancer cells (HCT116, DLD1, and SW480) and has shown cytotoxic effects on hepatocarcinoma (HepG2) cells. nih.govjournalijdr.com The cytotoxic IC50 value for this compound against HepG2 cells was reported to be 31.11 µg/mL. journalijdr.com Furthermore, studies have investigated its effects on T helper cell-mediated immune responses, which are critical in antitumor immunity. researchgate.net It was found that this compound selectively stimulates IFN-γ production, enhancing Th1-mediated immune responses. researchgate.net

Additionally, the genotoxicity of this compound has been assessed using cell-based assays. In micronucleus tests using human hepatoma (HepG2) cells, this compound was found to be less genotoxic compared to the crude ethanol (B145695) extract and the dichloromethane (B109758) fraction of Eleutherine plicata. researchgate.netresearchgate.net However, another study using the comet assay on the same cell line indicated that this compound caused DNA damage. researchgate.netnih.gov

Table 1: Pharmacological Activity of this compound in Cell-Based Assays

| Cell Line/Organism | Assay Type | Pharmacological Effect | Reported Value (IC50/TGI) |

|---|---|---|---|

| Leishmania amazonensis (promastigote) | Leishmanicidal activity | Inhibition of parasite growth | 25 µg/mL nih.govresearchgate.net |

| Plasmodium falciparum (W2 strain) | Anti-plasmodial activity | Inhibition of parasite growth | 8.70 µg/mL researchgate.netnih.gov |

| Hepatocarcinoma (HepG2) | Cytotoxicity | Inhibition of cell growth | 31.11 µg/mL journalijdr.com |

| Colon Cancer (SW480) | TCF/ß-catenin transcription | Inhibition of transcription | Dose-dependent nih.gov |

| T helper cells | Immune response | Stimulation of IFN-γ production | - |

| Human hepatoma (HepG2) | Micronucleus test | Low frequency of micronuclei | 4.03% journalijdr.com |

| Human hepatoma (HepG2) | Comet assay | DNA damage | Damage Index = 2.07 journalijdr.com |

Biochemical Assays for Enzyme Inhibition

Biochemical assays have been instrumental in identifying specific molecular targets of this compound, particularly its ability to inhibit enzyme activity. This is a crucial step in understanding its mechanism of action and for its development as a therapeutic agent.

A key enzyme target identified for this compound is Topoisomerase II (TOPO II) . researchgate.netresearchgate.netarabjchem.org TOPO II is an essential enzyme involved in managing DNA topology during replication and transcription. Its inhibition can lead to DNA damage and ultimately cell death, a mechanism exploited by several anticancer drugs. arabjchem.org Molecular docking and molecular dynamics simulations have shown that this compound can interact with the binding pocket of TOPO II, forming a stable complex. researchgate.netarabjchem.org This interaction is believed to be a significant contributor to its observed genotoxic and cytotoxic effects. researchgate.netresearchgate.netarabjchem.org

In the context of its antiprotozoal activity, Trypanothione (B104310) Reductase (TR) has been identified as a potential target for this compound in Leishmania. nih.govfrontiersin.org TR is a vital enzyme in the parasite's defense against oxidative stress. nih.gov Molecular docking and dynamics simulations have demonstrated that this compound can achieve stable and favorable interactions with TR. nih.govfrontiersin.org

Furthermore, in the realm of its antibacterial activity against S. aureus, this compound has been shown through molecular docking to have specific interactions with methionine aminopeptidase . mdpi.comnih.gov This enzyme is crucial for bacterial protein maturation and is considered a viable target for novel antibiotics.

Another study pointed to the interaction of this compound with the cytochrome bc1 complex , a protein found in the mitochondria of the Plasmodium falciparum parasite, as a potential mechanism for its antimalarial activity. nih.govresearchgate.net

Preclinical in vivo Model Applications

Following promising in vitro results, the biological activities of this compound have been evaluated in animal models to understand its effects in a more complex physiological system.

Animal Models for Evaluating Biological Activities

In a mouse model of malaria infected with Plasmodium berghei, treatment with this compound (at a dose of 30 mg/kg) was shown to increase the total antioxidant capacity and reduce oxidative stress, as measured by thiobarbituric acid reactive substances (TBARS). nih.gov

The genotoxicity of this compound has also been investigated in vivo. The Allium cepa (onion root tip) assay, a plant-based model often used for preliminary genotoxicity screening, revealed that this compound induced a lower percentage of chromosomal aberrations compared to its isomer, eleutherin (B1217887). nih.govresearchgate.netfrontiersin.org This suggests a lower genotoxic potential for this compound in this model system. nih.govfrontiersin.org

Synergistic Effects with Existing Therapeutic Agents